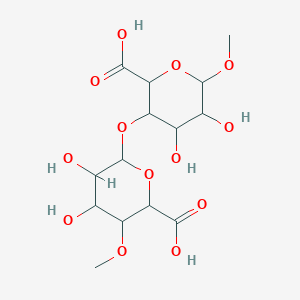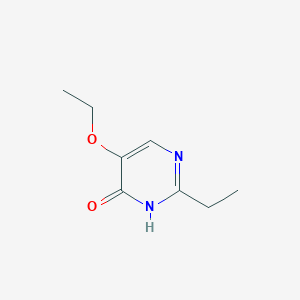![molecular formula C32H33N3O3 B012508 7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one CAS No. 103445-01-8](/img/structure/B12508.png)
7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one', commonly known as 'EHAP', is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHAP is a spirocyclic compound that possesses a unique structural framework, making it an attractive target for synthetic chemists.
Scientific Research Applications
EHAP has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. EHAP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain that lead to Alzheimer's disease. EHAP has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism Of Action
EHAP exerts its biological activity through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. EHAP has also been shown to activate the AMPK pathway, which is involved in energy regulation and cell growth. The compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical And Physiological Effects
EHAP has been shown to possess various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. EHAP has also been shown to inhibit the migration and invasion of cancer cells. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. EHAP has also been shown to improve cognitive function and reduce the levels of amyloid-beta peptides in the brain.
Advantages And Limitations For Lab Experiments
EHAP possesses several advantages for lab experiments. The compound is relatively stable and can be synthesized in high yield and high purity. EHAP has also been shown to possess low toxicity, making it a potential candidate for drug development. However, EHAP also possesses certain limitations. The compound is relatively new and requires further research to fully understand its biological activity and potential applications. EHAP also requires further optimization to improve its pharmacokinetic and pharmacodynamic properties.
Future Directions
EHAP possesses several potential future directions. The compound could be further optimized to improve its pharmacokinetic and pharmacodynamic properties. EHAP could also be modified to improve its selectivity towards specific targets. The compound could also be tested in various animal models to further understand its biological activity and potential applications. EHAP could also be tested in clinical trials to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of EHAP involves the reaction of 3-methyl-2-benzofuran-1,4-dione with hydrazine hydrate, followed by the reaction of the resulting hydrazide with 1-phenyl-1H-pyrazol-5-amine. The final step involves the reaction of the resulting product with ethyl(hexyl)amine. The synthesis of EHAP has been optimized to yield high purity and high yield.
properties
CAS RN |
103445-01-8 |
|---|---|
Product Name |
7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one |
Molecular Formula |
C32H33N3O3 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
7'-[ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one |
InChI |
InChI=1S/C32H33N3O3/c1-4-6-7-13-20-34(5-2)24-18-19-27-28(21-24)37-30-29(22(3)33-35(30)23-14-9-8-10-15-23)32(27)26-17-12-11-16-25(26)31(36)38-32/h8-12,14-19,21H,4-7,13,20H2,1-3H3 |
InChI Key |
ILBAEDWPLGYBSP-UHFFFAOYSA-N |
SMILES |
CCCCCCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)N(N=C5C)C6=CC=CC=C6 |
Canonical SMILES |
CCCCCCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)N(N=C5C)C6=CC=CC=C6 |
synonyms |
7-(Ethylhexylamino)-3-methyl-1-phenylspiro[[1]benzopyrano[2,3-c]pyrazole-4(1H),1'(3'H)-isobenzofuran]-3'-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



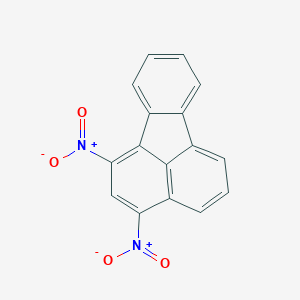
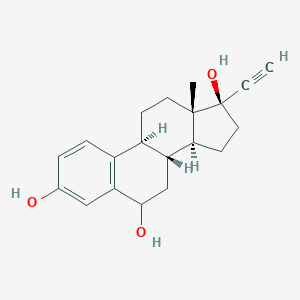
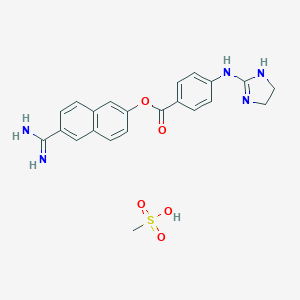
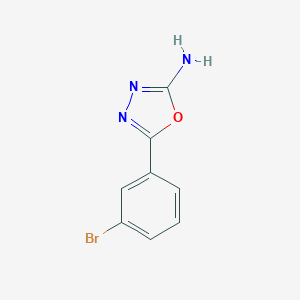
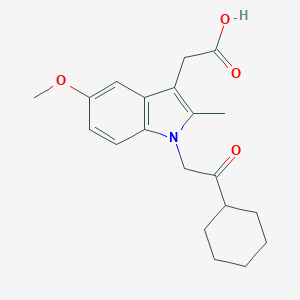
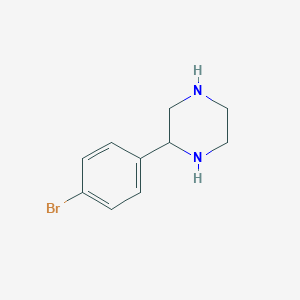
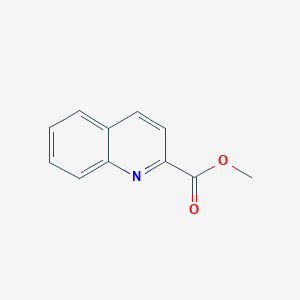
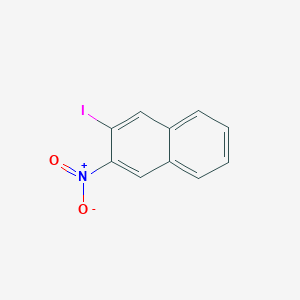
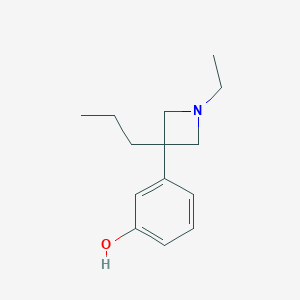
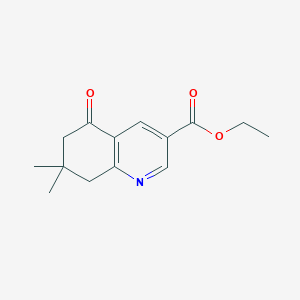
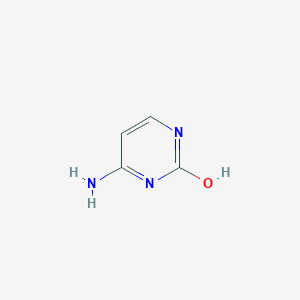
![methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B12456.png)
